molecular formula C8H9FN2O2 B2786722 Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate CAS No. 1806511-00-1

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate

Cat. No.: B2786722
CAS No.: 1806511-00-1
M. Wt: 184.17
InChI Key: ACVOYCXYFQKNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate is a chemical compound with the linear formula C8H9FN2O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a challenging problem due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of this compound is determined by its linear formula C8H9FN2O2 . More detailed structural analysis would require specific experimental data such as X-ray crystallography or NMR spectroscopy.

Safety and Hazards

While specific safety and hazard information for Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate is not available, it is generally known that pyridine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 3-amino-4-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-6(10)5(9)3-4-11-7/h3-4H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVOYCXYFQKNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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